4-Cyclopropoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxybutan-1-ol is an organic compound characterized by a butanol backbone with a cyclopropyloxy group attached to the fourth carbon atom. This compound is a primary alcohol and is known for its unique structural properties, which make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxybutan-1-ol typically involves the following steps:
Formation of Cyclopropyloxy Group: The cyclopropyloxy group can be synthesized through the reaction of cyclopropyl bromide with sodium alkoxide.
Attachment to Butanol Backbone: The cyclopropyloxy group is then attached to the butanol backbone through a nucleophilic substitution reaction. This involves reacting 4-bromobutan-1-ol with the cyclopropyloxy group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxybutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropyloxy)butanal or 4-(Cyclopropyloxy)butanoic acid.
Reduction: 4-(Cyclopropyloxy)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxybutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybutan-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that can interact with biological molecules. The cyclopropyloxy group may also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butanol backbone but without the cyclopropyloxy group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol backbone.
4-(Methoxy)butan-1-ol: Similar structure with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
4-Cyclopropoxybutan-1-ol is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-cyclopropyloxybutan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-1-2-6-9-7-3-4-7/h7-8H,1-6H2 |
InChI Key |
NYJXQSFQDRKYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.